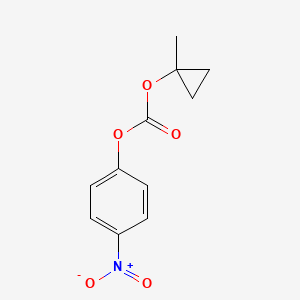

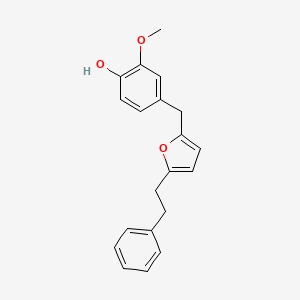

![molecular formula C8H7BrN2 B3026738 6-溴-1-甲基-1H-吡咯并[3,2-b]吡啶 CAS No. 1086064-46-1](/img/structure/B3026738.png)

6-溴-1-甲基-1H-吡咯并[3,2-b]吡啶

描述

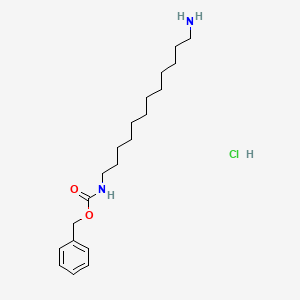

6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine is a useful research compound. Its molecular formula is C8H7BrN2 and its molecular weight is 211.06. The purity is usually 95%.

BenchChem offers high-quality 6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

高效合成四氢-1H-吡咯并[2,3-c]吡啶

已开发出一种使用6-溴-1-甲基-1H-吡咯并[3,2-b]吡啶的高效合成方法,用于生产1-甲基-4,5,6,7-四氢-1H-吡咯并[2,3-c]吡啶及其类似物。此方法涉及硼氢化钠还原,然后脱苄基,适用于合成不同的N6-取代的四氢-1H-吡咯并[2,3-c]吡啶(Nechayev等人,2013年)。

用于农用化学品和材料的功能化

研究已经探索了对1H-吡咯并[2,3-b]吡啶进行功能化,以创造用于农用化学品和功能材料应用的化合物。引入氨基和合成以1H-吡咯并[2,3-b]吡啶基团为侧基的爪型化合物和聚乙炔,展示了在创造具有高杀菌活性的功能材料方面的潜力(Minakata等人,1992年)。

腐蚀抑制

6-溴-2-甲基-1H-咪唑并[4,5-b]吡啶是一种密切相关的化合物,已经研究了其在酸性介质中对低碳钢的腐蚀抑制性能。该研究表明在保护金属免受腐蚀、延长工业环境中的材料寿命方面具有潜在应用(Bouyad等人,2017年)。

吡咯并吡啶衍生物的合成

从6-溴-1-甲基-1H-吡咯并[3,2-b]吡啶合成吡咯并吡啶衍生物提供了一条创造具有在药物化学和药物设计中具有潜在应用的新型化合物的途径。这些衍生物已经探索了它们的结合和细胞测定活性,证明了在体内肿瘤模型中的功效(Fidanze等人,2018年)。

抗菌和抗分枝杆菌特性

由吡咯并[3,2-c]吡啶支架合成的吡咯并[3,2-c]吡啶曼尼希碱基显示出有希望的抗菌和抗分枝杆菌活性。这些化合物对包括结核分枝杆菌在内的各种细菌和真菌菌株表现出显着的活性,表明在解决抗菌性方面具有潜在应用(Jose等人,2017年)。

安全和危害

The compound is labeled with the signal word “Warning” and has hazard statements H302-H315-H319-H332-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

作用机制

Target of Action

The primary target of 6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of cellular processes, including cell growth, differentiation, and angiogenesis .

Mode of Action

6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine interacts with FGFRs by forming hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region . This interaction inhibits the kinase activity of FGFRs, thereby disrupting the signaling pathways they regulate .

Biochemical Pathways

The inhibition of FGFRs affects multiple biochemical pathways. FGFRs play a crucial role in the RAS/MAPK pathway, PI3K/AKT pathway, and PLCγ pathway . By inhibiting FGFRs, 6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine can disrupt these pathways, potentially leading to reduced cell proliferation and angiogenesis .

Result of Action

The inhibition of FGFRs by 6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine can lead to potent antiproliferative activity against various cancer cells . For instance, it has been shown to exhibit potent inhibitory activity against FGFR1, 2, and 3 .

生化分析

Biochemical Properties

6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3, exhibiting inhibitory activity . The compound forms hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region of FGFRs, which is crucial for its inhibitory function . Additionally, 6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine may interact with other proteins and enzymes, influencing various biochemical pathways.

Cellular Effects

6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine affects various types of cells and cellular processes. It has demonstrated antiproliferative activity against cancer cell lines, including breast cancer 4T1 cells and Hep3B cells . The compound induces apoptosis in these cells, thereby inhibiting their growth. Furthermore, 6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of 6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine involves its binding interactions with biomolecules, particularly FGFRs. By forming hydrogen bonds with specific residues in the hinge region of FGFRs, the compound inhibits the kinase activity of these receptors . This inhibition leads to downstream effects on cell signaling pathways, ultimately resulting in reduced cell proliferation and increased apoptosis. Additionally, 6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine may modulate gene expression by affecting transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine may change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and exposure to light. Long-term studies have shown that 6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine can maintain its inhibitory activity against FGFRs over extended periods, although some degradation may occur . The long-term effects on cellular function include sustained inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of 6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity and reduces tumor growth in cancer models . At higher doses, toxic or adverse effects may be observed, including potential damage to normal tissues and organs. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity.

Metabolic Pathways

6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can affect the compound’s bioavailability, activity, and elimination from the body. Additionally, 6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine may influence metabolic flux and metabolite levels, contributing to its overall biochemical effects.

Transport and Distribution

Within cells and tissues, 6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by factors such as its lipophilicity, molecular size, and affinity for specific cellular compartments. Understanding the transport and distribution of 6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of 6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, cytoplasm, or mitochondria, depending on its interactions with cellular components. The subcellular localization of 6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine can influence its ability to modulate gene expression, enzyme activity, and other cellular processes.

属性

IUPAC Name |

6-bromo-1-methylpyrrolo[3,2-b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-11-3-2-7-8(11)4-6(9)5-10-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPVYPRJZAOBBBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301266515 | |

| Record name | 6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301266515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086064-46-1 | |

| Record name | 6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086064-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301266515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

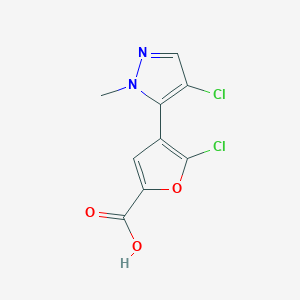

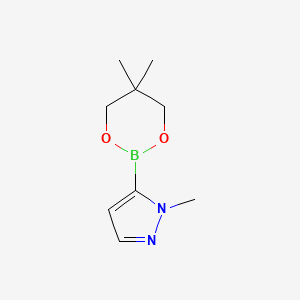

![5-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3026656.png)

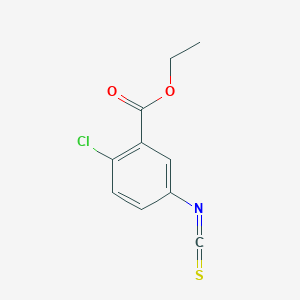

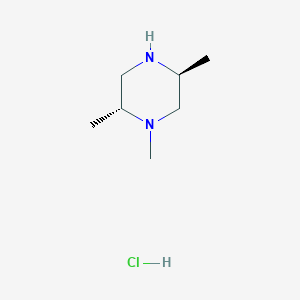

![3-Bromo-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B3026657.png)

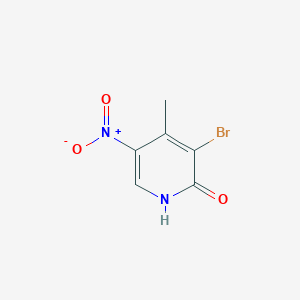

![5-Acetamido-2-[2-[6-[(2R,3R,4S)-3,4-dihydroxy-2-(octadecanoylamino)octadecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B3026662.png)